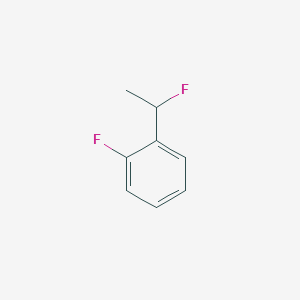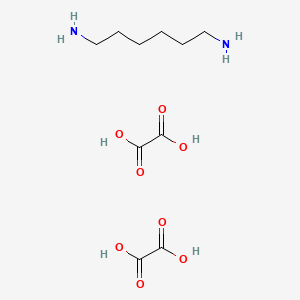![molecular formula C15H21N3O2 B14372479 N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea CAS No. 90156-36-8](/img/structure/B14372479.png)
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-pyridin-2-ylurea is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclobutyl ring, a pyridine ring, and a urea moiety, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
The synthesis of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-pyridin-2-ylurea involves several steps. One common method includes the reaction of 3-acetyl-2,2-dimethylcyclobutylmethylamine with pyridin-2-yl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-pyridin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-pyridin-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .
類似化合物との比較
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-pyridin-2-ylurea can be compared with similar compounds such as:
2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones: This compound shares a similar cyclobutyl structure but differs in its quinazolinone moiety.
2-(3-ethyl-2,2-dimethylcyclobutyl-methyl)-4(3H)-quinazolinones: Another related compound with an ethyl group instead of an acetyl group.
特性
CAS番号 |
90156-36-8 |
|---|---|
分子式 |
C15H21N3O2 |
分子量 |
275.35 g/mol |
IUPAC名 |
1-[(3-acetyl-2,2-dimethylcyclobutyl)methyl]-3-pyridin-2-ylurea |
InChI |
InChI=1S/C15H21N3O2/c1-10(19)12-8-11(15(12,2)3)9-17-14(20)18-13-6-4-5-7-16-13/h4-7,11-12H,8-9H2,1-3H3,(H2,16,17,18,20) |
InChIキー |
SMBALWZYVDCNCS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CC(C1(C)C)CNC(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)
![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)

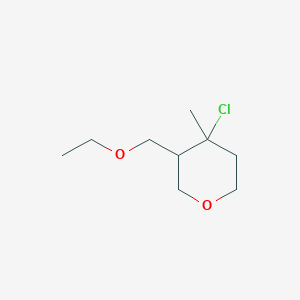

![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)

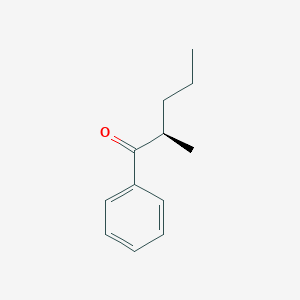
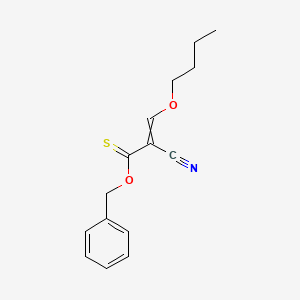
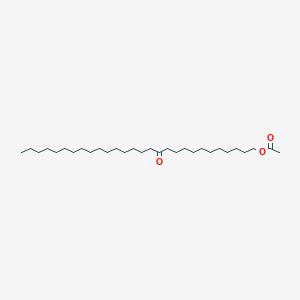
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
